molecular formula C18H16O5 B597188 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one CAS No. 1313738-79-2

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one

Cat. No.: B597188
CAS No.: 1313738-79-2
M. Wt: 312.321
InChI Key: QELDXVFKTAGVAT-UHFFFAOYSA-N
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Description

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is found in various plants and is known for its antioxidant, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

Target of Action

The compound 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one, also known as Quercetin, primarily targets the quinone reductase 2 (QR2) enzyme . This enzyme, along with the human QR1 homolog, catalyzes the metabolism of toxic quinolines . Other targets include Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, and ATP synthase subunits in mitochondria .

Mode of Action

Quercetin acts as a specific inhibitor of QR2 . By inhibiting QR2, it potentially causes lethal oxidative stress in plasmodium . This inhibition of antioxidant activity in plasmodium may contribute to killing the malaria-causing parasites .

Biochemical Pathways

Quercetin affects multiple biochemical pathways. It is a metabolite of dopamine by monoamine oxidase activity, or MAO, in differentiated neuronal cells . Physiological concentrations of Quercetin in isolated mitochondria were highly potent in inducing a pathway associated with programmed cell death (or apoptosis), permeability transition .

Pharmacokinetics

It is known that quercetin is a natural flavonoid found in various vegetables and fruits, such as berries, lovage, capers, cilantro, dill, apples, and onions . It is widely distributed in plants and is an antioxidant .

Result of Action

The inhibition of QR2 by Quercetin may potentially cause lethal oxidative stress . This could lead to the death of malaria-causing parasites . Additionally, Quercetin’s action on mitochondria can induce programmed cell death, or apoptosis .

Action Environment

The action of Quercetin can be influenced by environmental factors. For example, the SARS-CoV-2 main protease is an ideal therapeutic target for COVID-19 drug development . Natural products like Quercetin, which are compounds naturally present in the environment, offer advantages such as low toxicity and diverse activities, presenting a viable source for antiviral drug development .

Biochemical Analysis

Biochemical Properties

It shares structural similarities with quercetin, which is known to interact with various enzymes, proteins, and other biomolecules . For instance, quercetin has been shown to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT), which are involved in the metabolism of dopamine . It’s plausible that 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one may have similar interactions due to its structural similarity.

Cellular Effects

Compounds with similar structures, such as quercetin, have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Quercetin, for example, has demonstrated neuroprotective effects in both in vitro and in vivo studies .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-defined. Based on its structural similarity to quercetin, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds like quercetin have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds like quercetin have been studied for their effects at different dosages in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Similar compounds like quercetin are known to be involved in various metabolic pathways. For instance, quercetin is metabolized into various substances, including 2-(3,4-dihydroxyphenyl)acetic acid .

Transport and Distribution

Similar compounds like quercetin are known to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds like dopamine, which can be metabolized into 3,4-dihydroxyphenylacetic acid, are known to have specific subcellular localizations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the use of 3,4-dihydroxybenzaldehyde and 6-propyl-4H-chromen-4-one as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired flavonoid compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the yield and purity of the final product. The industrial process also involves stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids, each with distinct biological activities.

Scientific Research Applications

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.

    Biology: The compound is studied for its role in plant defense mechanisms and its interaction with various enzymes.

    Medicine: Due to its antioxidant and anti-inflammatory properties, it is investigated for potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: The compound is used in the formulation of dietary supplements, cosmetics, and functional foods due to its health benefits.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant and antimicrobial activities.

Uniqueness

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one is unique due to its specific structural features, such as the presence of a propyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-2-3-10-4-7-15-12(8-10)16(21)17(22)18(23-15)11-5-6-13(19)14(20)9-11/h4-9,19-20,22H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELDXVFKTAGVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735069
Record name 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-propyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-79-2
Record name 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-propyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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